
Acrolein 2,4-dinitrophenylhydrazone
Overview
Description
Acrolein 2,4-dinitrophenylhydrazone: is a derivative of acrolein, formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry as a reagent for the detection and quantification of aldehydes and ketones. It is characterized by its molecular formula C9H8N4O4 and a molecular weight of 236.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrolein 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between acrolein and 2,4-dinitrophenylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as trifluoroacetic acid, which facilitates the formation of the hydrazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of solid-phase extraction techniques to purify the compound. This method ensures the removal of unreacted 2,4-dinitrophenylhydrazine, thereby yielding a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Acrolein 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions, where it reacts with aldehydes and ketones to form hydrazone derivatives. This reaction is facilitated by the presence of an acid catalyst .
Common Reagents and Conditions:
Reagents: Acrolein, 2,4-dinitrophenylhydrazine, trifluoroacetic acid.
Conditions: The reaction is typically carried out in a methanol solution with concentrated sulfuric acid as a catalyst.
Major Products: The major product of the reaction between acrolein and 2,4-dinitrophenylhydrazine is this compound itself. This compound can further react with other carbonyl compounds to form various hydrazone derivatives .
Scientific Research Applications
Analytical Applications
1. Detection of Carbonyl Compounds
Acrolein 2,4-dinitrophenylhydrazone is widely used to detect carbonyl compounds in air and various matrices. The formation of hydrazones from carbonyls allows for their quantification using techniques such as High-Performance Liquid Chromatography (HPLC).
Case Study: Indoor Air Pollution
A study analyzed indoor air quality by measuring carbonyl compounds using DNPH-coated cartridges. Acrolein was found to constitute a significant proportion of indoor aldehyde concentrations, emphasizing the importance of monitoring this compound for health assessments .
Biochemical Research
2. Biological Impact Studies
Research has shown that exposure to acrolein can lead to significant biochemical changes in cells. Acrolein reacts with proteins and lipids, forming adducts that can alter cellular functions.
- Erythrocyte Membrane Studies : A study demonstrated that acrolein exposure affects erythrocyte membrane integrity by altering protein composition and increasing oxidative stress markers .
Biological Effect | Observed Changes | Reference |
---|---|---|
Erythrocyte Membrane | Increased oxidative stress and protein adducts | |
Mitochondrial Function | Disruption in signaling pathways |
Environmental Monitoring
3. Air Quality Assessment
Acrolein is a common pollutant found in cigarette smoke and vehicle emissions. Its detection is crucial for assessing air quality and potential health risks.
Mechanism of Action
Acrolein 2,4-dinitrophenylhydrazone exerts its effects through the formation of hydrazone derivatives with aldehydes and ketones. The reaction involves the nucleophilic addition of the hydrazine group to the carbonyl group of the aldehyde or ketone, followed by the elimination of water to form the hydrazone. This mechanism is crucial for its application in analytical chemistry .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: This compound is the precursor to acrolein 2,4-dinitrophenylhydrazone and is widely used for similar applications in detecting aldehydes and ketones.
Acetone-2,4-dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetone in various samples.
Uniqueness: this compound is unique due to its specific reactivity with acrolein, making it particularly useful for detecting this aldehyde in complex mixtures. Its stability and ease of detection make it a valuable tool in both research and industrial applications .
Biological Activity
Acrolein 2,4-dinitrophenylhydrazone (Acrolein-DNPH) is a derivative of acrolein, a highly reactive α,β-unsaturated aldehyde known for its significant biological activity and toxicity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with Acrolein-DNPH.
- Molecular Formula : C₉H₈N₄O₄
- Molecular Weight : 236.18 g/mol
- CAS Number : 888-54-0
Acrolein-DNPH is synthesized through the reaction of acrolein with 2,4-dinitrophenylhydrazine, which forms a hydrazone. This compound is often used in analytical chemistry for the detection of carbonyl compounds due to its ability to form stable derivatives.
- Oxidative Stress Induction : Acrolein generates reactive oxygen species (ROS), leading to oxidative stress in various cell types. This stress can result in cellular damage and apoptosis. Studies have shown that acrolein exposure leads to increased protein carbonylation and mitochondrial dysfunction in human hepatocytes, indicating a direct link between acrolein and oxidative damage .
-
Cell Death Pathways :
- Apoptosis : Acrolein has been shown to induce apoptotic pathways characterized by DNA fragmentation and phosphatidylserine exposure on the cell surface. In yeast models deficient in superoxide dismutase (SOD1), acrolein exposure led to significant cell death through apoptotic mechanisms .
- Endoplasmic Reticulum Stress : Acrolein exposure triggers ER stress responses, activating pathways that lead to cell death without the protective adaptive responses typically associated with ER stress .
- Inflammatory Response : Acrolein can enhance neutrophil-mediated inflammation by increasing the production of matrix metalloproteinases (MMPs), which degrade collagen and contribute to tissue remodeling during inflammatory responses .
Toxicological Effects
Acrolein's toxicity has been extensively studied in both animal models and human epidemiological studies:
- Respiratory Effects : Acute inhalation of acrolein leads to respiratory irritation, bronchoconstriction, and increased mucus secretion. Studies indicate that concentrations as low as 0.7 mg/m³ can induce significant irritant effects in various animal species .
- Carcinogenic Potential : While acrolein has shown some potential for carcinogenicity in animal studies, evidence remains inconclusive regarding its effects on human health. Epidemiological studies have suggested associations between occupational exposure to acrolein and certain cancers; however, results have not been statistically significant due to confounding factors .
Case Studies
- Yeast Model Study : Research using Saccharomyces cerevisiae demonstrated that acrolein induced oxidative stress leading to cell death through both necrotic and apoptotic pathways. The study highlighted the role of SOD1 deficiency in increasing sensitivity to acrolein-induced toxicity .
- Human Hepatocyte Study : In vitro studies on human liver cells revealed that acrolein exposure resulted in mitochondrial dysfunction and activation of pro-apoptotic signaling pathways. The study found that antioxidants such as N-acetyl cysteine could mitigate these effects, suggesting potential therapeutic avenues for acrolein toxicity .
- Neutrophil Activation Study : A study assessing the impact of acrolein on peripheral blood neutrophils showed increased activity of collagen-degrading enzymes following treatment with acrolein, implicating it in chronic inflammatory processes .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing acrolein 2,4-dinitrophenylhydrazone (DNPH derivative), and how can reaction efficiency be optimized?
Acrolein 2,4-DNPH is synthesized via condensation of acrolein with 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions. Key steps include:
- Reagent Purity : Use freshly distilled acrolein to avoid polymerization byproducts .
- Solvent Choice : Ethanol or methanol is preferred to stabilize the reaction intermediates and enhance yield .
- pH Control : Maintain acidic conditions (e.g., HCl or H₂SO₄) to protonate the carbonyl group, accelerating nucleophilic attack by DNPH .
- Purification : Recrystallize the product from ethanol or ethyl acetate to remove unreacted DNPH and impurities .
Q. How is acrolein 2,4-DNPH characterized structurally, and what spectroscopic techniques are most reliable?
Structural confirmation involves:
- Infrared (IR) Spectroscopy : Identify the C=N stretch (1600–1650 cm⁻¹) and NO₂ symmetric/asymmetric stretches (1520–1350 cm⁻¹) .
- NMR : ¹H NMR reveals the hydrazone proton (δ 8–10 ppm) and aromatic protons of the DNPH moiety (δ 7.5–8.5 ppm) .
- Melting Point Analysis : Compare with literature values (e.g., 204–206°C for methacrolein DNPH derivatives) to confirm purity .
Q. What HPLC parameters are optimal for separating and quantifying acrolein 2,4-DNPH in complex mixtures?
Use reverse-phase HPLC with:
- Column : C18 stationary phase (e.g., Eurospher II C18A) for resolving charged and uncharged hydrazones .
- Mobile Phase : Acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry and retention time consistency .
- Detection : UV at 360 nm, where DNPH derivatives exhibit strong absorbance .
- Calibration : Prepare standard solutions in ethyl acetate or acetonitrile (e.g., 0.1–10 µg/µL) for quantification .
Advanced Research Questions
Q. How do stereoisomers (E/Z) of acrolein 2,4-DNPH impact analytical accuracy, and how can they be resolved?
DNPH derivatives can form E/Z isomers due to hindered rotation around the C=N bond, leading to split HPLC peaks or inaccurate quantification. Mitigation strategies include:
- Chromatographic Optimization : Use longer columns (250 mm) and slower flow rates (0.5 mL/min) to enhance resolution .
- Derivatization Conditions : Adjust reaction time and temperature to favor a single isomer (e.g., 60°C for 1 hour) .
- Data Correction : Apply response factors based on isomer ratios determined via pure standards .
Q. What computational methods validate the electronic properties and reactivity of acrolein 2,4-DNPH?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Hydrogen Bonding : Intramolecular interactions between N–H and nitro groups, stabilizing the hydrazone structure .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles .
- Charge Transfer : Atomic charge distribution maps identify reactive sites (e.g., the hydrazone nitrogen for protonation) .
Q. How does cross-reactivity with other carbonyl compounds affect environmental analysis of acrolein DNPH, and how is selectivity improved?
DNPH reacts non-specifically with aldehydes/ketones (e.g., formaldehyde, crotonaldehyde), necessitating:
- Pre-Column Separation : Optimize gradient elution to resolve acrolein DNPH from co-eluting derivatives (e.g., formaldehyde DNPH elutes earlier) .
- Selective Derivatization : Use pH-controlled derivatization (e.g., pH 3–4) to favor acrolein over less reactive carbonyls .
- Mass Spectrometry (LC-MS) : Confirm identity via molecular ion peaks (e.g., m/z 237 for acrolein DNPH) .
Q. What are the key challenges in quantifying trace acrolein DNPH in environmental samples, and how are detection limits enhanced?
Challenges include matrix interference and low analyte concentrations. Solutions involve:
- Solid-Phase Extraction (SPE) : Use C18 cartridges to preconcentrate samples and remove interferents .
- Derivatization Efficiency : Ensure >95% conversion by monitoring reaction completion via UV absorbance .
- Sensitivity Enhancement : Employ fluorescence detection post-column derivatization (e.g., with dansyl hydrazine) .
Q. Data Interpretation and Contradictions
Q. How should researchers address discrepancies in DNPH derivative retention times across studies?
Variability arises from column aging, mobile phase composition, or instrument calibration. Standardize protocols by:
- Internal Standards : Spike samples with deuterated analogs (e.g., acrolein-d₅ DNPH) to normalize retention times .
- Column Conditioning : Pre-equilibrate columns with ≥20 column volumes of mobile phase before runs .
Q. Why might experimental antioxidant activity data for acrolein DNPH derivatives contradict computational predictions?
Discrepancies may stem from:
- Solvent Effects : Polar solvents stabilize charge-transfer states, altering radical scavenging efficiency .
- Steric Hindrance : Bulky DNPH groups may limit access to reactive sites predicted by FMO analysis .
- Validation : Cross-check results with multiple assays (e.g., DPPH, ABTS) to confirm activity trends .
Q. Methodological Resources
Properties
CAS No. |
888-54-0 |
---|---|
Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
2,4-dinitro-N-[(Z)-prop-2-enylideneamino]aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5- |
InChI Key |
JJPZHGIYUVFTGG-YHYXMXQVSA-N |
SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
888-54-0 |
Pictograms |
Irritant |
Synonyms |
2-Propenal 2-(2,4-Dinitrophenyl)hydrazone; 2-Propenal (2,4-Dinitrophenyl)hydrazone; Acrolein (2,4-Dinitrophenyl)hydrazone; NSC 20692; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.